molecular formula C7H7BrN2O2 B8467361 3-(5-Bromopyrimidin-2-yl)oxetan-3-ol

3-(5-Bromopyrimidin-2-yl)oxetan-3-ol

Cat. No.: B8467361
M. Wt: 231.05 g/mol
InChI Key: PPVYAYSGXYSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromopyrimidin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an oxetan-3-ol moiety at the 2-position. Its molecular formula is C₇H₇BrN₂O₂, with a molecular weight of 231.05 g/mol.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxetan-3-ol

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-9-6(10-2-5)7(11)3-12-4-7/h1-2,11H,3-4H2

InChI Key

PPVYAYSGXYSLSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=C(C=N2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 3-(5-Bromopyrimidin-2-yl)oxetan-3-ol, the following compounds are analyzed:

4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl) Hydrazonemonohydrate

  • Molecular Formula : C₁₂H₁₁BrN₄O·H₂O
  • Key Features :
    • Contains a hydrazone linker (-NH-N=CH-) instead of an oxetane ring.
    • Includes a methoxybenzaldehyde group, enhancing lipophilicity.
    • Exhibits antimicrobial and anti-inflammatory activities typical of pyrimidine derivatives.
  • Comparison :
    • The hydrazone group introduces hydrogen-bonding capacity but may reduce metabolic stability compared to the oxetane’s rigid, strained ring.
    • The methoxybenzaldehyde moiety increases molecular weight (MW = 345.17 g/mol ) and logP, suggesting lower aqueous solubility than this compound .

Oxetan-3-ol and Thietan-3-ol Derivatives

  • Structural Context : Oxetan-3-ol and thietan-3-ol (sulfur analog) are evaluated as bioisosteres for carboxylic acids .
  • Key Findings :
    • Oxetan-3-ol : Demonstrates comparable acidity (pKa ~4.5) to carboxylic acids (pKa ~4.2), enabling similar electrostatic interactions.
    • Thietan-3-ol : Lower metabolic stability due to sulfur’s susceptibility to oxidation.
    • Ibuprofen Derivatives : Oxetan-3-ol-substituted ibuprofen analogs showed 70% inhibition of cyclooxygenase (COX) activity in vitro, comparable to the parent drug .
  • Comparison :
    • This compound leverages the oxetane’s bioisosteric advantage for improved pharmacokinetics (e.g., reduced ionization at physiological pH) over carboxylic acid-containing analogs.
    • Unlike thietan-3-ol, the oxetane’s oxygen atom minimizes ring strain and oxidative degradation risks.

Research Findings and Implications

Bioisosteric Efficacy : The oxetane ring in this compound offers metabolic stability and polarity comparable to carboxylic acids, making it superior to thietan-3-ol derivatives in drug design .

Structural Rigidity : The strained oxetane ring enhances binding affinity to target proteins, a feature absent in hydrazone-based analogs .

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